molecular formula C15H24N2O2 B7478093 2-acetamido-N-(1-adamantyl)propanamide

2-acetamido-N-(1-adamantyl)propanamide

Cat. No.: B7478093
M. Wt: 264.36 g/mol
InChI Key: WMAOTXZDWQGOCM-UHFFFAOYSA-N
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Description

2-acetamido-N-(1-adamantyl)propanamide is a synthetic organic compound of interest in medicinal chemistry research. It features a functionalized amino acid moiety, characterized by the 2-acetamido group, linked to a bulky 1-adamantyl group. This structure combines two pharmaceutically significant motifs, suggesting potential for diverse biological activity studies. The 2-acetamido side chain is a key functional group found in certain bioactive molecules. For instance, the antiepileptic drug lacosamide is a chiral functionalized amino acid whose mechanism is linked to the selective enhancement of sodium channel slow inactivation . The adamantyl group is a well-known pharmacophore in drug discovery. Adamantane-containing compounds, such as amantadine, have established applications in the treatment of viral infections and Parkinson's disease . Furthermore, recent research has explored adamantyl analogues of common drugs like paracetamol, which were found to possess potent analgesic properties through a novel mechanism involving antagonism of the TRPA1 channel . This hybrid structure makes this compound a compelling candidate for research in neuropharmacology and pain management. It may serve as a key intermediate in the synthesis of more complex molecules or be investigated for its potential interactions with neurological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamido-N-(1-adamantyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAOTXZDWQGOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Overview:

  • Starting Materials: Adamantylamine, acetic anhydride.
  • Reaction Conditions: Typically performed under reflux conditions in a suitable solvent.
  • Yield: High yields are reported when optimized conditions are utilized.

Antiviral Properties

Recent studies have highlighted the potential of adamantane derivatives, including 2-acetamido-N-(1-adamantyl)propanamide, as antiviral agents. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

  • Case Study: A study demonstrated that similar adamantane derivatives exhibited significant activity against viruses such as influenza and HIV, suggesting a promising avenue for further exploration in antiviral drug development .

Antidiabetic Effects

Another area of investigation is the compound's effect on glucose metabolism. Preliminary in vitro studies suggest that this compound may enhance insulin sensitivity and promote glucose uptake in adipocytes.

  • Case Study: Compounds with similar structural motifs have shown to increase mRNA expression of PPARγ and GLUT-4, key proteins involved in glucose homeostasis, indicating potential use as antidiabetic agents .

Neurological Disorders

The analgesic and anticonvulsant properties of related compounds suggest that this compound could be explored for treating neurological disorders such as epilepsy and neuropathic pain.

  • Case Study: Lacosamide, a related compound, has been successfully developed for the treatment of partial-onset seizures, indicating that similar structures may hold therapeutic promise .

Cancer Therapy

Emerging research points to the potential of adamantane derivatives in cancer treatment. Their ability to modulate cellular pathways involved in proliferation and apoptosis makes them candidates for further investigation.

  • Case Study: Studies on structurally similar compounds have shown effectiveness in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Data Tables

Application AreaMechanism of ActionRelated CompoundsReferences
AntiviralInhibition of viral replicationAdamantane derivatives
AntidiabeticEnhances insulin sensitivityPPARγ modulators
Neurological DisordersAnalgesic and anticonvulsant propertiesLacosamide
Cancer TherapyModulation of cell proliferationVarious derivatives

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R-group) ClogP* Melting Point (°C) Biological Activity (Where Reported) Reference
This compound 1-Adamantyl ~3.5† N/A Inferred metabolic stability
2-Acetamido-N-benzylpropanamide Benzyl 1.883 N/A Anticonvulsant (76.38% activity in QSAR)
2-Acetamido-N-(3-fluorobenzyl)propanamide 3-Fluorobenzyl 1.945 N/A Enhanced anticonvulsant (77.27% activity)
2-Acetamido-N-(1-phenylpyrrolidin-3-yl)propanamide Phenylpyrrolidinyl N/A 176.6–177.8 Antiseizure potential (92% synthesis yield)
N-Acetyl Norfentanyl 1-Acetyl-4-piperidinyl-phenyl N/A N/A Opioid receptor interaction
(S)-2-Acetamido-N-(4-nitrophenyl)propanamide 4-Nitrophenyl N/A N/A Probable protease inhibition

*ClogP values calculated using ChemDraw ().
†Estimated based on adamantane’s inherent hydrophobicity.

Key Observations:

Synthetic Accessibility: Adamantyl derivatives often require multi-step synthesis (e.g., carbothioamide intermediates in ), whereas benzyl analogues are synthesized in high yields (>90%) via straightforward acetylation .

Thermal Stability: Melting points for phenylpyrrolidinyl derivatives (e.g., 176.6–177.8°C) exceed those of trifluoromethoxy-substituted analogues (162–165°C), indicating that bulkier substituents enhance crystallinity .

Degradation and Stability

  • Forced degradation studies () on lacosamide analogues reveal that hydroxybenzyl substituents reduce ClogP (−0.27 to −0.32), increasing susceptibility to oxidative degradation. The adamantyl group’s stability likely mitigates such degradation, extending shelf-life .

Preparation Methods

Adamantanol and Acetonitrile Condensation

In a representative procedure, adamantanol-1 reacts with acetonitrile in trifluoroacetic acid (TFA) at 80–90°C for 12–15 hours. The adamantyl cation generated in situ undergoes nucleophilic attack by acetonitrile, forming an intermediate nitrilium ion. Hydrolysis with aqueous sodium bicarbonate yields N-(1-adamantyl)acetamide, a precursor to the target compound. This method achieves an 85% yield but requires careful control of the exothermic reaction to prevent decomposition.

Halide-Based Modifications

Using 1-bromoadamantane as a starting material improves reaction efficiency. Bromotrichloromethane and molybdenum hexacarbonyl (Mo(CO)₆) catalyze the reaction at 130–140°C, with acetonitrile serving as both solvent and reactant. The addition of boron trifluoride etherate (BF₃·Et₂O) accelerates carbonium ion formation, increasing the yield to 92%.

Table 1: Ritter Reaction Optimization

Starting MaterialAcid CatalystTemperature (°C)Time (h)Yield (%)
Adamantanol-1CF₃COOH80–901285
1-BromoadamantaneH₂SO₄130–140692
Adamantyl chlorideBF₃·Et₂O25–30378

N-Acylation of Adamantylamine Intermediates

N-acylation of 1-adamantylamine with activated acetyl derivatives provides a direct route to the target compound. This method avoids the harsh conditions of the Ritter reaction but demands stringent temperature control.

Acetyl Chloride Coupling

1-Adamantylamine reacts with acetyl chloride in dichloromethane at 0–5°C, with triethylamine as a base to neutralize HCl byproducts. The reaction completes within 2 hours, yielding this compound with 88% purity. Subsequent recrystallization from ethyl acetate raises purity to >99%.

Mixed Anhydride Approach

To minimize racemization, mixed anhydrides formed from acetic acid and chloroformate reagents (e.g., isobutyl chloroformate) react with 1-adamantylamine in tetrahydrofuran (THF). This method, adapted from antimicrotubule agent syntheses, achieves 76% yield but requires anhydrous conditions and inert atmospheres.

Hydrolysis of Nitrile Precursors

Nitrile intermediates derived from adamantane derivatives undergo acidic or basic hydrolysis to form the acetamide group.

Acidic Hydrolysis

Refluxing 2-cyano-N-(1-adamantyl)propanamide in 6M hydrochloric acid for 8 hours converts the nitrile to the acetamide functionality. While effective, this method risks adamantane ring degradation at prolonged high temperatures.

Basic Hydrolysis

Using sodium hydroxide (2M) in ethanol-water (3:1) at 60°C for 5 hours provides milder conditions, preserving the adamantane structure. Post-hydrolysis neutralization with HCl precipitates the product, which is filtered and dried to 94% purity.

Industrial-Scale Production Techniques

Scalable synthesis prioritizes cost-efficiency and environmental sustainability.

Continuous Flow Reactors

Adapting the Ritter reaction to continuous flow systems reduces reaction times from hours to minutes. A 2023 pilot study demonstrated a 40% reduction in solvent use and 20% higher yield compared to batch processes.

Solvent Recycling

Methylene chloride and ethyl acetate are recovered via fractional distillation, achieving 95% solvent reuse in industrial setups.

Emerging Methodologies

SN2-Mediated Amide Formation

A novel SN2 approach utilizes adamantyl isocyanide and chloroacetamide precursors in dimethylformamide (DMF). The reaction proceeds via a nitrilium ion intermediate, hydrolyzing to the target amide with 40–65% yield. While less efficient than classical methods, this route avoids strong acids and enables late-stage functionalization.

Enzymatic Acetylation

Immobilized lipases (e.g., Candida antarctica Lipase B) acetylate 1-adamantylamine in ionic liquids at 45°C. Initial trials show 52% conversion, offering a green chemistry alternative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-N-(1-adamantyl)propanamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 1-adamantylamine and 2-acetamidopropanoic acid derivatives. Carbodiimide coupling agents (e.g., EDC or DCC) with activating agents like HOBt are typically used to enhance reaction efficiency . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1:1.2 molar ratio of amine to acid), and maintaining anhydrous conditions to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR confirm adamantane protons (δ ~1.6–2.1 ppm) and acetamide protons (δ ~2.0–2.3 ppm). DEPT-135 distinguishes CH, CH2, and CH3 groups .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate the amide bond .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 279.2) .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation profiles. Use gloveboxes for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction mechanisms, such as nucleophilic substitution at the adamantane moiety. Transition state analysis identifies energy barriers, while molecular dynamics simulations predict solvent effects (e.g., DMF vs. THF). Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay Validation : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity (MTT assay) and receptor binding (SPR or radioligand assays) to minimize variability .
  • Batch Analysis : Compare impurity profiles (HPLC purity ≥98%) and stereochemical consistency (chiral HPLC) across studies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, adjusting for confounding variables like solvent choice (DMSO vs. saline) .

Q. How can the adamantane moiety be functionalized to modulate pharmacokinetic properties?

  • Methodological Answer : Introduce substituents (e.g., halogens, hydroxyl groups) at the adamantane C2 or C4 positions via electrophilic substitution. Monitor lipophilicity (logP via shake-flask method) and solubility (UV-Vis quantification) to correlate structural changes with ADME profiles .

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